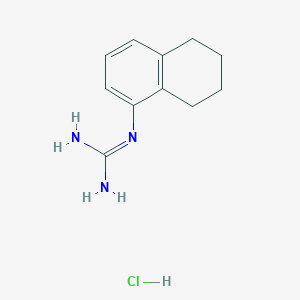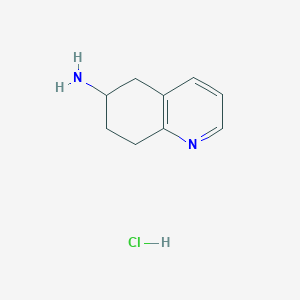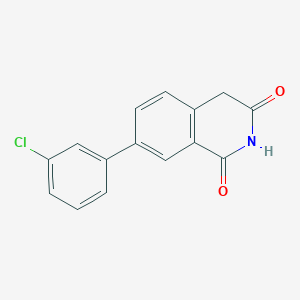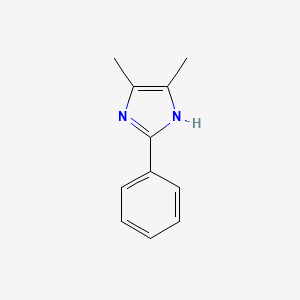
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride (NTHG) is a small organic molecule that has been studied extensively for its potential applications in scientific research. NTHG has been found to act as a modulator of intracellular signaling pathways and has been shown to possess numerous biochemical and physiological effects. In
科学的研究の応用
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been studied extensively for its potential applications in scientific research. It has been found to act as a modulator of intracellular signaling pathways and has been shown to possess numerous biochemical and physiological effects. This compound has been used in a variety of research applications, including the study of cell proliferation, the regulation of gene expression, and the modulation of cell metabolism.
作用機序
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride has been found to modulate intracellular signaling pathways by binding to specific receptors on the cell membrane and activating a cascade of intracellular signaling events. It has been shown to interact with numerous proteins, including G-proteins, phospholipases, and tyrosine kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to possess numerous biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including phospholipases and tyrosine kinases, which are involved in the regulation of cell proliferation, gene expression, and metabolism. This compound has also been found to inhibit the activity of certain cytokines and chemokines, which are involved in the regulation of inflammation and immunity.
実験室実験の利点と制限
The use of N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride in laboratory experiments has several advantages. It is a small molecule with a relatively low molecular weight, which makes it suitable for use in a variety of laboratory applications. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of this compound in laboratory experiments. It has been found to be toxic at higher concentrations and can cause adverse effects in some cell types. Additionally, this compound is not soluble in water, which can make it difficult to use in some laboratory experiments.
将来の方向性
The potential future directions for N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride research are numerous. This compound could be further studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and autoimmune disorders. Additionally, this compound could be studied for its potential applications in the development of novel drug delivery systems, as well as its potential use as a biomarker for the detection of various diseases and disorders. Finally, this compound could be studied for its potential use in the development of new therapeutic agents, such as anti-inflammatory drugs, immunomodulators, and anti-cancer agents.
合成法
N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine hydrochloride can be synthesized through a multi-step process that involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl chloroformate to form an intermediate product, which is then reacted with guanidine hydrochloride to form the final product. The reaction is carried out in the presence of an acid catalyst and is usually completed in less than three hours.
特性
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6H2,(H4,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUOFEBWEIJRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[3-(difluoromethoxy)propyl]carbamate](/img/structure/B6600729.png)


![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)
![4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrobromide](/img/structure/B6600749.png)
![5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B6600756.png)

![hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, Mixture of diastereomers](/img/structure/B6600766.png)





